
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with a carboxylic acid group at the 3-position and a dioxo group at the 1-position. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with sulfonyl chlorides. One common method involves the reaction of methyl anthranilate with isopropyl chlorosulfonylacetate, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and mild heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
化学反応の分析
Types of Reactions
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃)
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated benzothiazines, and various substituted benzothiazines .
科学的研究の応用
作用機序
The mechanism of action of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Similar structure with a hydroxyl group at the 4-position.
1-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Contains a methyl group at the 1-position.
Uniqueness
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a dioxo group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
特性
分子式 |
C9H7NO4S |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4S/c11-9(12)7-5-6-3-1-2-4-8(6)15(13,14)10-7/h1-5,10H,(H,11,12) |
InChIキー |
XADOBHVUEZYXGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(NS2(=O)=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


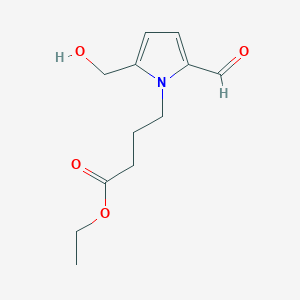

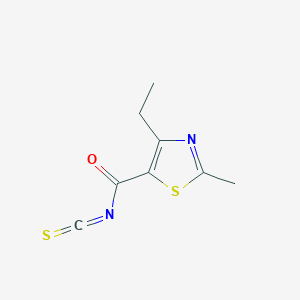
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
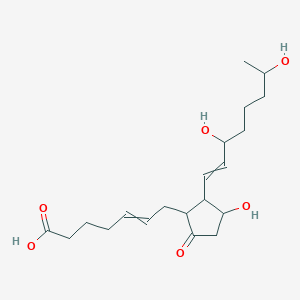
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
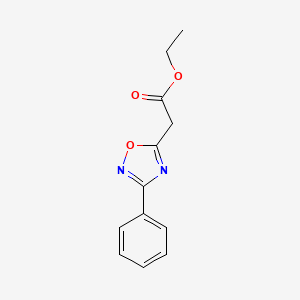
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
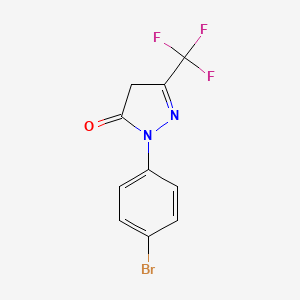
![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)

